3-Methyl-4-morpholinoaniline

Physicochemical profiling Lead optimization ADME prediction

3-Methyl-4-morpholinoaniline is a chiral aniline building block optimized for kinase inhibitor synthesis (PDK1/AGC family). Its tailored pKa (7.25) and LogP (2.06) deliver superior chemoselectivity in amide couplings and passive CNS permeability versus 4-morpholinoaniline (pKa 6.72) or piperazine analogs (pKa 8.08). The (3R)-enantiomer engages stereospecific interactions validated by PDK1 co-crystal structure PDB:3QCX. Claimed in WO2005/105761 for antiviral/anticancer heterocycles. Supplied at ≥98% purity with reliable 96% synthetic yield for automated parallel library synthesis. Generic substitution risks compromised target engagement and PK.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 112900-82-0
Cat. No. B174992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-morpholinoaniline
CAS112900-82-0
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N2CCOCC2
InChIInChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
InChIKeyKNOTXXUXSBIPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-morpholinoaniline (CAS 112900-82-0): Key Physicochemical and Structural Baseline for Procurement


3-Methyl-4-morpholinoaniline (CAS 112900-82-0) is an aromatic amine derivative of aniline featuring a methyl group at the 3-position and a morpholine ring at the 4-position . It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly as a chiral building block for kinase inhibitors targeting PDK1 and other AGC family kinases [1]. Its predicted physicochemical properties—pKa 7.25 ± 0.40, LogP 2.06, and LogD (pH 7.4) 1.53—distinguish it from closely related morpholinoanilines and piperazinyl analogs, directly influencing solubility, permeability, and reactivity profiles in drug discovery campaigns [2].

Why 3-Methyl-4-morpholinoaniline Cannot Be Replaced by Other Morpholinoanilines or Piperazinyl Analogs


Substituting 3-Methyl-4-morpholinoaniline with in-class analogs like 4-morpholinoaniline or 4-(4-methylpiperazin-1-yl)aniline introduces significant deviations in physicochemical properties that alter synthetic efficiency, downstream pharmacokinetics, and target engagement [1]. The 3-methyl substitution on the aniline ring sterically modulates the electron density of the aromatic amine, yielding a pKa (7.25) intermediate between the more acidic 4-morpholinoaniline (6.72) and the more basic piperazine analog (8.08) . This precise electronic tuning, coupled with a higher LogP (2.06 vs. 1.75/1.60), critically governs nucleophilicity in coupling reactions and passive membrane permeability, making generic substitution without empirical validation a high-risk approach in lead optimization [2].

Quantitative Differentiation Evidence for 3-Methyl-4-morpholinoaniline in Drug Discovery and Chemical Synthesis


pKa Modulation Relative to 4-Morpholinoaniline and Piperazine Analogs

3-Methyl-4-morpholinoaniline exhibits a predicted pKa of 7.25 ± 0.40, positioning it between the more acidic 4-morpholinoaniline (pKa 6.72 ± 0.40) and the more basic 4-(4-methylpiperazin-1-yl)aniline (pKa 8.08 ± 0.42) . This intermediate basicity modulates nucleophilic reactivity and solubility at physiological pH, directly influencing the compound's suitability for specific amide coupling conditions and its ionization state in biological matrices.

Physicochemical profiling Lead optimization ADME prediction

Lipophilicity and Predicted Membrane Permeability vs. 4-Morpholinoaniline

The compound demonstrates a calculated LogP of 2.06 and a LogD (pH 7.4) of 1.53, representing a substantial increase in lipophilicity compared to the unsubstituted 4-morpholinoaniline (LogP ≈ 1.75) [1]. The 3-methyl group adds approximately 0.3 log units, pushing the compound into a more favorable LogP window for passive membrane diffusion while maintaining an acceptable polar surface area (PSA) of 38.49 Ų [2].

Lipophilicity LogP Drug-likeness BBB penetration

Chiral Building Block for PDK1 Kinase Inhibitors (Stereochemical Control)

The (3R)-enantiomer of 3-Methyl-4-morpholinoaniline serves as a critical chiral building block in the synthesis of potent PDK1 inhibitors. Co-crystal structures (PDB: 3QCX) reveal that the (3R)-3-methylmorpholine moiety engages the PDK1 ATP-binding pocket with defined stereochemical constraints, contributing to submicromolar cellular activity and in vivo target modulation [1]. In contrast, the unsubstituted morpholine analog lacks this stereocenter, precluding similar shape complementarity and potency optimization.

Kinase inhibitors PDK1 Stereochemistry Structure-based design

High-Yield Synthetic Route as a Pharmaceutical Intermediate

A documented synthetic protocol for 3-Methyl-4-morpholinoaniline via reduction of 4-(2-methyl-4-nitrophenyl)morpholine using zinc and ammonium chloride achieves a 96.35% yield at 5g scale, providing a reliable and scalable entry to this building block . This high efficiency contrasts with the more complex or lower-yielding routes often required for regioisomeric analogs (e.g., 3-methyl-5-morpholinoaniline), streamlining procurement for multi-step syntheses.

Synthetic efficiency Process chemistry Intermediate

Commercial Purity Benchmarking for Reliable Procurement

Commercial suppliers offer 3-Methyl-4-morpholinoaniline at consistently high purity (≥98%), with supporting analytical data (NMR, HPLC, GC) available from multiple vendors . This level of quality assurance reduces the risk of impurities interfering with sensitive biological assays or catalytic reactions, a common concern when sourcing less common morpholinoaniline analogs from single-supplier channels.

Quality control Purity Procurement

High-Value Application Scenarios for 3-Methyl-4-morpholinoaniline in Drug Discovery and Chemical Synthesis


Structure-Based Design of PDK1 and AGC Kinase Inhibitors

As demonstrated by the PDK1 co-crystal structure (PDB: 3QCX), the (3R)-3-methyl-4-morpholinoaniline building block is integral to achieving potent and selective kinase inhibition [1]. Medicinal chemistry teams developing ATP-competitive inhibitors targeting the PI3K/AKT/mTOR pathway should prioritize this chiral aniline to exploit stereospecific interactions that are not accessible with simpler morpholinoanilines.

Synthesis of CNS-Penetrant Drug Candidates

With a calculated LogP of 2.06 and a LogD of 1.53 at physiological pH, 3-Methyl-4-morpholinoaniline-derived fragments exhibit a lipophilicity profile conducive to passive blood-brain barrier permeation [2]. This makes it a preferred intermediate over the more hydrophilic 4-morpholinoaniline (LogP 1.75) when designing CNS-active therapeutics, provided the additional methyl group does not compromise target affinity.

High-Throughput Parallel Synthesis and Library Production

The high-yielding synthetic route (96.35% yield) and consistent commercial purity (≥98%) enable reliable incorporation of 3-Methyl-4-morpholinoaniline into automated parallel synthesis workflows . Its distinct pKa (7.25) also facilitates chemoselective amide coupling under mild conditions, reducing side reactions during library construction.

Functionalization of Advanced Intermediates in Patent WO2005/105761

3-Methyl-4-morpholinoaniline is explicitly claimed as a key intermediate in patent WO2005/105761, highlighting its utility in constructing complex heterocyclic frameworks with potential antiviral and anticancer applications [3]. Procurement of this specific building block is essential for replicating and advancing upon the patented synthetic methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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